molecular formula C17H28O3 B12326629 [1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester

[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester

Cat. No.: B12326629
M. Wt: 280.4 g/mol
InChI Key: YDDSWVLLFYZHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester” is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester” typically involves multiple steps, including the formation of the indene ring system, introduction of the pentanoic acid ester group, and various functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are often employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

“[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, “[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester” may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester” include other indene derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Conclusion

“this compound” is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

methyl 5-(7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl)hexanoate

InChI

InChI=1S/C17H28O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-14H,4-11H2,1-3H3

InChI Key

YDDSWVLLFYZHGD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2C1(CCCC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.